molecular formula C29H51N9O14 B14228329 L-Threonyl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-glutaminyl-L-serine CAS No. 632331-55-6

L-Threonyl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-glutaminyl-L-serine

Cat. No.: B14228329
CAS No.: 632331-55-6
M. Wt: 749.8 g/mol
InChI Key: HVFUQNVXHIJMHW-MBZHBWGQSA-N
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Description

L-Threonyl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-glutaminyl-L-serine is a peptide composed of seven amino acids This compound is part of a larger class of peptides that play significant roles in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonyl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-glutaminyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Each amino acid is activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-Diisopropylcarbodiimide).

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, involving automated synthesizers and rigorous purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Threonyl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-glutaminyl-L-serine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like serine and threonine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or performic acid.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various chemical reagents depending on the desired modification, such as alkylating agents for introducing alkyl groups.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups.

Scientific Research Applications

L-Threonyl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-glutaminyl-L-serine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Potential therapeutic applications, including drug delivery systems and as a component of peptide-based drugs.

    Industry: Utilized in the development of biomaterials and as a standard in analytical techniques like mass spectrometry.

Mechanism of Action

The mechanism of action of L-Threonyl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-glutaminyl-L-serine involves its interaction with specific molecular targets and pathways. This peptide can bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact pathways depend on the context of its use and the specific modifications made to the peptide.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Threonyl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-glutaminyl-L-serine is unique due to its specific sequence and the potential modifications that can be made to it. This allows for tailored applications in various fields, making it a versatile compound for research and industrial use.

Properties

CAS No.

632331-55-6

Molecular Formula

C29H51N9O14

Molecular Weight

749.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C29H51N9O14/c1-11(2)7-15(24(46)33-14(5-6-19(30)43)23(45)37-18(10-40)29(51)52)34-25(47)16(8-20(31)44)35-26(48)17(9-39)36-28(50)22(13(4)42)38-27(49)21(32)12(3)41/h11-18,21-22,39-42H,5-10,32H2,1-4H3,(H2,30,43)(H2,31,44)(H,33,46)(H,34,47)(H,35,48)(H,36,50)(H,37,45)(H,38,49)(H,51,52)/t12-,13-,14+,15+,16+,17+,18+,21+,22+/m1/s1

InChI Key

HVFUQNVXHIJMHW-MBZHBWGQSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)O)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(C(C)O)N

Origin of Product

United States

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